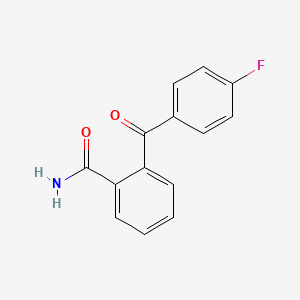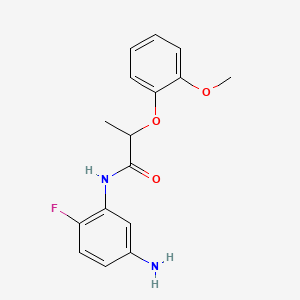
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide, also known as NAF-2-MP, is a synthetic compound that has been studied for its potential applications in a range of scientific research fields. This compound has been used in a variety of experiments, including those involving pharmacology, drug delivery, and biochemistry. The structure of NAF-2-MP is composed of an amino group, a fluorine atom, a phenyl group, and a propanamide group. It is a white, odorless, crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Antimicrobial Activities
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide and its derivatives have been studied for their potential antimicrobial activities. In a study by Helal et al. (2013), derivatives of a similar compound demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
Antioxidant and Anticancer Activities
Compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide have been explored for their antioxidant properties. Tumosienė et al. (2020) reported that certain derivatives exhibited antioxidant activity superior to ascorbic acid, and also showed anticancer potential against human glioblastoma and triple-negative breast cancer cell lines. This suggests a possible avenue for cancer therapy research (Tumosienė et al., 2020).
Applications in Prostate Cancer Imaging
Gao et al. (2011) discussed the synthesis of new propanamide derivatives as radioligands for prostate cancer imaging using positron emission tomography (PET). This research indicates the potential utility of such compounds in molecular imaging, particularly in the context of prostate cancer (Gao et al., 2011).
RNA Biochemistry Studies
Beijer et al. (1990) described the synthesis of oligoribonucleotides with selected 2'-O-methylation, using a protecting group that shares a structural similarity with N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide. Such compounds are significant for studying RNA biochemistry and may have implications in genetic research and therapy (Beijer et al., 1990).
Malaria Treatment Research
Norcross et al. (2019) researched aminoacetamide scaffolds, closely related to the compound , for their potential in treating malaria. Their findings highlight the possibility of these compounds having transmission blocking capabilities, which could be significant in malaria treatment and prevention (Norcross et al., 2019).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-13-9-11(18)7-8-12(13)17/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWVLSHSSBSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194564 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide | |
CAS RN |
1020056-73-8 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
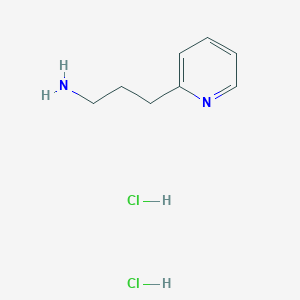
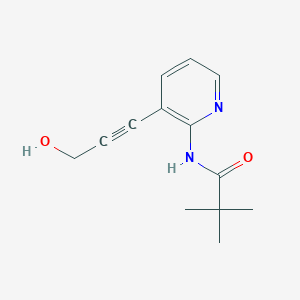
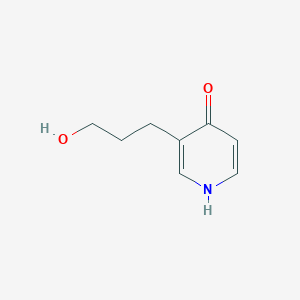
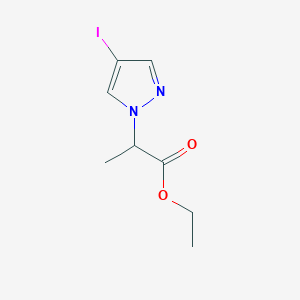
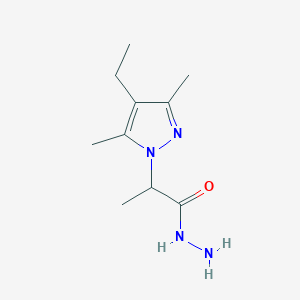
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
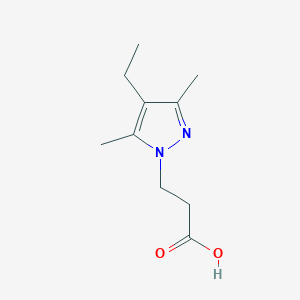
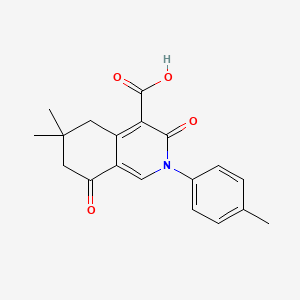
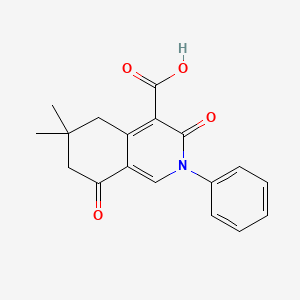
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
